molecular formula C8H15NO2S B3082812 Methyl 2-Amino-2-(4-tetrahydrothiopyranyl)acetate CAS No. 1134603-63-6

Methyl 2-Amino-2-(4-tetrahydrothiopyranyl)acetate

Cat. No.: B3082812
CAS No.: 1134603-63-6
M. Wt: 189.28 g/mol
InChI Key: CAQGEFRXSFRKJL-UHFFFAOYSA-N
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Description

. This compound is characterized by its unique structure, which includes a tetrahydrothiopyranyl ring, making it a subject of interest for researchers.

Scientific Research Applications

Methyl 2-Amino-2-(4-tetrahydrothiopyranyl)acetate has a wide range of scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes

Mechanism of Action

The mechanism of action of “Methyl 2-Amino-2-(4-tetrahydrothiopyranyl)acetate” is not explicitly mentioned in the search results . The mechanism of action typically refers to how a compound interacts with biological systems, which may not be applicable for this compound if it is not intended for biological or medical use.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-Amino-2-(4-tetrahydrothiopyranyl)acetate typically involves the reaction of 2-amino-2-(4-tetrahydrothiopyranyl)acetic acid with methanol in the presence of a catalyst. The reaction conditions often include refluxing the mixture at elevated temperatures to facilitate the esterification process .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale esterification processes, where the reactants are combined in industrial reactors under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-Amino-2-(4-tetrahydrothiopyranyl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol derivative.

    Substitution: Nucleophilic substitution reactions can occur at the amino group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted derivatives depending on the reagent used.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-Amino-2-(1,1-dioxido-4-tetrahydrothiopyranyl)acetate: Similar structure but with a sulfone group.

    Methyl 2-Amino-2-(4-tetrahydrothiopyranyl)propanoate: Similar structure but with a different ester group.

Uniqueness

Methyl 2-Amino-2-(4-tetrahydrothiopyranyl)acetate is unique due to its specific tetrahydrothiopyranyl ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

methyl 2-amino-2-(thian-4-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2S/c1-11-8(10)7(9)6-2-4-12-5-3-6/h6-7H,2-5,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAQGEFRXSFRKJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1CCSCC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 2-Amino-2-(4-tetrahydrothiopyranyl)acetate
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Methyl 2-Amino-2-(4-tetrahydrothiopyranyl)acetate
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Reactant of Route 6
Methyl 2-Amino-2-(4-tetrahydrothiopyranyl)acetate

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